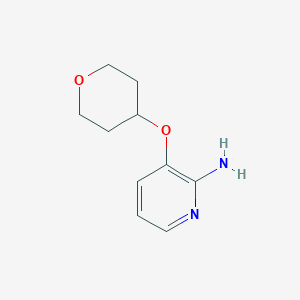

3-(Oxan-4-yloxy)pyridin-2-amine

Description

3-(Oxan-4-yloxy)pyridin-2-amine is a pyridine derivative featuring an oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent at position 3 and an amine group at position 2. Synthetically, it is prepared via condensation reactions involving pyridine-2-amine precursors and oxan-4-yloxy-containing intermediates under elevated temperatures (140°C), followed by purification via column chromatography and preparative HPLC . Its structural framework is pivotal in macrofilaricidal drug candidates, where it serves as a core scaffold for further derivatization .

Properties

IUPAC Name |

3-(oxan-4-yloxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKKGLWYKIQJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yloxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yloxy)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(Oxan-4-yloxy)pyridin-2-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yloxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Ring Size Variations

2-(Oxolan-3-yloxy)pyridin-4-amine (CID 63559405)

- Structure : Oxolan-3-yloxy (tetrahydrofuran-3-yloxy) at pyridine position 2, amine at position 4.

- Molecular Formula : C₉H₁₂N₂O₂ (MW 180.20).

- Key Differences : Smaller oxolan ring (5-membered vs. oxan’s 6-membered) and altered substituent positions. The reduced ring size may enhance metabolic stability but decrease solubility due to lower polarity .

4-(Oxetan-3-yl)pyridin-2-amine (CAS 1427501-89-0)

- Structure : Oxetane (4-membered oxygen ring) at pyridine position 4.

- Molecular Formula : C₈H₁₀N₂O (MW 150.18).

- However, its compact size may limit steric compatibility with certain enzymes .

Functional Group Modifications

3-(2-Methanesulfonylethoxy)pyridin-2-amine (CAS 1178934-00-3)

- Structure : Methanesulfonylethoxy group at position 3.

- Molecular Formula : C₈H₁₂N₂O₃S (MW 216.30).

3-(Difluoromethyl)pyridin-2-amine (CAS 878804-93-4)

Heterocyclic Core Modifications

6-(Oxan-4-yl)pyridazin-3-amine (CAS 1426921-57-4)

- Structure : Pyridazine core with oxan-4-yl at position 6 and amine at position 3.

- Molecular Formula : C₉H₁₃N₃O (MW 179.22).

Data Tables

Table 1. Structural and Molecular Comparison

Biological Activity

3-(Oxan-4-yloxy)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with an oxan-4-yloxy group. This structural configuration may contribute to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds similar to this compound often interact with several biological pathways. These interactions can include:

- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on specific enzymes, which can lead to therapeutic benefits in diseases such as cancer and inflammation.

- Receptor Modulation : The compound may act on various receptors, potentially modulating signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 5.2 | Apoptosis induction via caspase activation |

| Study B | MCF7 | 3.8 | Inhibition of cell cycle progression |

These findings suggest that this compound could also possess similar anticancer properties.

Anti-inflammatory Effects

The compound's structural features may confer anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays have demonstrated that related compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Inhibition of SRC Family Kinases : A study investigated the role of compounds similar to this compound in targeting SRC family kinases (SFKs) in mesothelioma. The findings indicated that these compounds could significantly inhibit SFK activity, leading to reduced tumor growth in preclinical models .

- Multi-target Activity : Research utilizing machine learning approaches has identified structural features that differentiate multi-target compounds from single-target ones. This study suggests that this compound may interact with multiple targets, enhancing its therapeutic potential .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its viability as a drug candidate. Key parameters include:

- Absorption : The compound's lipophilicity may affect its absorption profile.

- Distribution : Binding affinity to plasma proteins can influence its distribution within the body.

- Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.